

# Application of TM-233 in 3D Cell Culture Models of Myeloma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TM-233**, a novel analog of 1'-acetoxychavicol acetate, has demonstrated potent anti-myeloma activity by targeting key survival pathways in multiple myeloma (MM) cells.[1][2] Preclinical studies have shown that **TM-233** inhibits cellular proliferation and induces apoptosis in various myeloma cell lines, including those resistant to the proteasome inhibitor bortezomib.[1] The primary mechanisms of action involve the dual inhibition of the JAK/STAT and NF-κB signaling pathways, as well as proteasome activity.[1][2][3] As the tumor microenvironment plays a crucial role in myeloma pathogenesis and drug resistance, three-dimensional (3D) cell culture models that better recapitulate this environment are invaluable for preclinical drug evaluation. [4][5] This document provides detailed application notes and protocols for the use of **TM-233** in 3D cell culture models of multiple myeloma.

### Rationale for Using TM-233 in 3D Myeloma Models

Traditional 2D cell culture models lack the complex cell-cell and cell-matrix interactions of the bone marrow microenvironment.[5] 3D culture systems, such as spheroids and scaffold-based models, can recreate aspects of this microenvironment, including hypoxia and cell adhesion-mediated drug resistance.[4][6] Given that **TM-233** targets pathways often activated by the tumor microenvironment (e.g., IL-6-mediated JAK/STAT signaling), evaluating its efficacy in 3D models is a critical step in its preclinical development.[7]



# Quantitative Data Summary (from 2D Cell Culture Studies)

The following tables summarize the available quantitative data for **TM-233** from studies conducted in traditional 2D cell cultures. This data can serve as a baseline for designing and interpreting experiments in 3D models.

Table 1: Inhibition of Cell Proliferation by TM-233 in Myeloma Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (μM) |
|-----------|------------------------|-----------|
| U266      | 48                     | ~1.5      |
| RPMI-8226 | 48                     | ~2.0      |
| OPM2      | 48                     | ~2.5      |
| MM-1S     | 48                     | ~1.8      |

Data extracted from dose-response curves presented in published studies.[1]

Table 2: Induction of Apoptosis by TM-233

| Cell Line | TM-233<br>Concentration (μΜ) | Treatment Duration (h) | Apoptotic Cells (%)  |
|-----------|------------------------------|------------------------|----------------------|
| U266      | 2.5                          | 24                     | Significant increase |
| RPMI-8226 | 2.5                          | 24                     | Significant increase |

Specific percentages were not provided in the source material, but a significant increase in apoptosis was reported.[2]

Table 3: Effect of TM-233 on Bortezomib-Resistant Myeloma Cells



| Cell Line  | TM-233<br>Concentration (μΜ) | Treatment Duration (h) | Effect                                                      |
|------------|------------------------------|------------------------|-------------------------------------------------------------|
| KMS-11/BTZ | 0-5                          | 0-48                   | Dose- and time-<br>dependent inhibition<br>of proliferation |
| OPM-2/BTZ  | 0-5                          | 0-48                   | Dose- and time-<br>dependent inhibition<br>of proliferation |

TM-233 was shown to overcome bortezomib resistance in these cell lines.[1][3]

## Signaling Pathways and Experimental Workflow TM-233 Signaling Pathway in Multiple Myeloma





Click to download full resolution via product page

Caption: **TM-233** inhibits myeloma cell survival by targeting JAK/STAT, NF-κB, and proteasome pathways.



## Experimental Workflow for TM-233 Evaluation in 3D Myeloma Models



Click to download full resolution via product page

Caption: Workflow for assessing TM-233 efficacy in 3D multiple myeloma cell culture models.

### Experimental Protocols Protocol 1: Formation of 3D Multiple N

### **Protocol 1: Formation of 3D Multiple Myeloma Spheroids**

This protocol describes the generation of co-culture spheroids of myeloma cells and bone marrow stromal cells.



### Materials:

- Multiple myeloma cell lines (e.g., U266, RPMI-8226)
- Bone marrow stromal cell line (e.g., HS-5) or primary mesenchymal stromal cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Ultra-low attachment 96-well round-bottom plates
- Collagen Type I solution

#### Procedure:

- Harvest myeloma and stromal cells during their logarithmic growth phase.
- Prepare a single-cell suspension of each cell type.
- Mix myeloma cells and stromal cells at a desired ratio (e.g., 10:1) in complete culture medium.
- Add Collagen Type I to the cell suspension to a final concentration of 1 mg/mL.
- Seed 200 μL of the cell suspension into each well of an ultra-low attachment 96-well plate.
- Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2.
- Spheroid formation can be monitored daily and are typically ready for treatment within 3-4 days.[8]

## Protocol 2: Scaffold-Based 3D Co-Culture of Multiple Myeloma Cells

This protocol is adapted from a method using a Rotary Cell Culture System (RCCS™) and gelatin scaffolds to create a 3D bone marrow microenvironment.[4][6]



### Materials:

- Multiple myeloma cell lines (e.g., MM.1S)
- Bone marrow stromal cell line (e.g., HS-5)
- Human Umbilical Vein Endothelial Cells (HUVECs) (optional)
- Gelatin scaffolds (e.g., Spongostan™)
- Complete culture medium
- Rotary Cell Culture System (RCCS™) bioreactor

#### Procedure:

- Pre-seed gelatin scaffolds with bone marrow stromal cells (and HUVECs if included) and culture in a static condition for 24 hours to allow for cell attachment.
- Transfer the pre-seeded scaffolds to the RCCS<sup>™</sup> bioreactor.
- Add the multiple myeloma cell suspension to the bioreactor.
- Culture the cells in the bioreactor, which provides a dynamic environment with enhanced nutrient and gas exchange, for a desired period (e.g., 7 days) to establish the 3D co-culture.

  [4]

## Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay

This protocol measures the number of viable cells in 3D culture based on ATP quantification.[9] [10]

#### Materials:

- 3D myeloma spheroids/scaffolds in a 96-well plate
- CellTiter-Glo® 3D Reagent



- · Plate shaker
- Luminometer

#### Procedure:

- Remove the 96-well plate containing the 3D cultures from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Place the plate on a plate shaker and mix vigorously for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and thus the number of viable cells.

## Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay

This protocol measures caspase-3 and -7 activities as a marker of apoptosis.[1][11]

### Materials:

- 3D myeloma spheroids/scaffolds in a 96-well plate
- Caspase-Glo® 3/7 3D Reagent
- Plate shaker
- Luminometer

#### Procedure:

Equilibrate the 96-well plate with 3D cultures to room temperature.



- Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
- Add 100  $\mu$ L of the Caspase-Glo® 3/7 3D Reagent to each well containing 100  $\mu$ L of culture medium.
- Mix the contents of the wells using a plate shaker at 500 rpm for 30 seconds.
- Incubate the plate at room temperature for at least 30 minutes (up to 3 hours).
- Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.[1]

### Conclusion

The use of 3D cell culture models provides a more physiologically relevant platform for evaluating the efficacy of anti-myeloma agents like **TM-233**. By mimicking the bone marrow microenvironment, these models can offer better insights into potential drug efficacy and resistance mechanisms. The protocols provided herein offer a framework for researchers to investigate the application of **TM-233** in these advanced preclinical models. The potent and multi-faceted mechanism of action of **TM-233** suggests it is a promising candidate for further investigation in these more complex and representative in vitro systems.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay apoptosis in magnetically bioprinted HepG2 spheroids [moleculardevices.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]



- 6. Modeling multiple myeloma-bone marrow interactions and response to drugs in a 3D surrogate microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Cell Culture Protocols | Thermo Fisher Scientific KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- To cite this document: BenchChem. [Application of TM-233 in 3D Cell Culture Models of Myeloma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682917#application-of-tm-233-in-3d-cell-culture-models-of-myeloma]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com